molecular formula C14H14ClNS B12875105 3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol

3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol

Katalognummer: B12875105
Molekulargewicht: 263.8 g/mol
InChI-Schlüssel: LIPZZGLSBQRWKJ-CLFYSBASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chlorobutene side chain and a thiol group, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol typically involves multiple steps. One common method includes the alkylation of 2-methylquinoline with 3-chlorobut-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The thiol group can be introduced through a subsequent thiolation reaction using thiourea or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to minimize by-products and improve the overall purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine: Similar structure but with an amine group instead of a thiol group.

    3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline: Contains a hydroxyl group instead of a thiol group.

    3-(3-Chlorobut-2-en-1-yl)-2-methylquinoline-4-carboxylic acid: Features a carboxylic acid group instead of a thiol group.

Uniqueness

The presence of the thiol group in 3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol makes it unique compared to its analogs. Thiol groups are known for their strong nucleophilicity and ability to form disulfide bonds, which can significantly impact the compound’s reactivity and biological activity .

Eigenschaften

Molekularformel

C14H14ClNS

Molekulargewicht

263.8 g/mol

IUPAC-Name

3-[(Z)-3-chlorobut-2-enyl]-2-methyl-1H-quinoline-4-thione

InChI

InChI=1S/C14H14ClNS/c1-9(15)7-8-11-10(2)16-13-6-4-3-5-12(13)14(11)17/h3-7H,8H2,1-2H3,(H,16,17)/b9-7-

InChI-Schlüssel

LIPZZGLSBQRWKJ-CLFYSBASSA-N

Isomerische SMILES

CC1=C(C(=S)C2=CC=CC=C2N1)C/C=C(/C)\Cl

Kanonische SMILES

CC1=C(C(=S)C2=CC=CC=C2N1)CC=C(C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.